molecular formula C22H26N2O5 B3988206 (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B3988206
M. Wt: 398.5 g/mol
InChI Key: BDNQMWVDCOENNP-UHFFFAOYSA-N
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Description

The compound (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring a complex substitution pattern. Its structure includes:

  • Position 1: A 3-(dimethylamino)propyl chain, introducing tertiary amine functionality.
  • Position 4: A furan-2-yl(hydroxy)methylidene group, combining a heterocyclic furan ring with a hydroxymethylidene moiety.
  • Position 5: A 4-ethoxyphenyl substituent, providing an electron-donating para-ethoxy group.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-28-16-10-8-15(9-11-16)19-18(20(25)17-7-5-14-29-17)21(26)22(27)24(19)13-6-12-23(2)3/h5,7-11,14,19,26H,4,6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNQMWVDCOENNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the furan ring, and the functionalization of the molecule with the dimethylamino and ethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often focus on optimizing reaction conditions to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional characteristics.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

The pyrrolidine-2,3-dione core is shared with derivatives such as (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione (PubChem CID: [redacted]) . Key differences in substituents are summarized below:

Position Target Compound Substituent Analog Substituent
1 3-(Dimethylamino)propyl 5-Methyl-1,3,4-thiadiazol-2-yl
4 Furan-2-yl(hydroxy)methylidene 2-Methyl-2,3-dihydro-1-benzofuran-5-yl(hydroxy)methylidene
5 4-Ethoxyphenyl 3,4,5-Trimethoxyphenyl

Key Observations :

  • The dimethylamino group at position 1 enhances water solubility via protonation, whereas the thiadiazole ring in the analog may facilitate aromatic interactions .
  • The 4-ethoxyphenyl group offers moderate electron donation, contrasting with the analog’s trimethoxyphenyl group, which increases steric bulk and lipophilicity .

Heterocyclic Substituent Effects

Studies on nitrofuryl and nitroimidazole derivatives highlight the importance of heterocycle selection. For example:

  • The hydroxy group in the methylidene moiety may enhance hydrogen bonding, a critical factor in target binding .
Physicochemical Properties:
  • Critical Micelle Concentration (CMC): While direct data for the target compound is unavailable, studies on quaternary ammonium compounds (e.g., BAC-C12) suggest that cationic groups (e.g., dimethylamino) influence aggregation behavior. For BAC-C12, CMC values range from 0.4–8.3 mM depending on methodology .
  • Lipophilicity : The furan-2-yl group likely reduces logP compared to benzofuran-containing analogs, improving aqueous solubility .

Biological Activity

The compound (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione , commonly referred to as a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N4O3C_{24}H_{25}N_{4}O_{3} with a molecular weight of approximately 436.487 g/mol. The compound features a complex structure that includes a pyrrolidine ring, ethoxyphenyl group, and a furan moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC24H25N4O3
Molecular Weight436.487 g/mol
Purity≥ 95%

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in human leukemia (HL-60) and oral squamous carcinoma (HSC-2, HSC-3, HSC-4) cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: Cytotoxicity Assay

In a study conducted by , the compound was tested against HL-60 cells, yielding an IC50 value in the micromolar range, indicating significant cytotoxic potential.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it possesses activity against certain bacterial strains, potentially making it suitable for further development as an antimicrobial agent.

The biological activity of the compound may be attributed to its ability to interact with specific cellular targets. The presence of functional groups such as dimethylamino and ethoxyphenyl enhances its lipophilicity, facilitating cellular uptake and interaction with biomolecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the pyrrolidine ring and substitution patterns on the phenyl groups have been shown to influence biological activity significantly.

Research Findings Overview

A summary of key research findings related to the biological activity of the compound is presented below:

StudyFindings
BenchChemCompound is suitable for various research applications.
ResearchGateDemonstrated low CC(50) values against HL-60 cells.
Sigma-AldrichPotential antimicrobial properties noted in preliminary assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Reactant of Route 2
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(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.